![molecular formula C16H19ClN2O3 B12173435 6-{[(4-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B12173435.png)
6-{[(4-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid
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Overview
Description
6-{[(4-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid typically involves the following steps:
Formation of 4-chloroindole: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Acetylation: The 4-chloroindole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The chloro group on the indole ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-{[(4-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . This compound may exert its effects through inhibition of specific enzymes or interaction with cellular receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
4-chloroindole: A simpler indole derivative with a chloro substituent.
Indole-3-carboxylic acid: Another indole derivative with a carboxylic acid group.
Uniqueness
6-{[(4-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Biological Activity
6-{[(4-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid is a synthetic compound notable for its unique structural features, which include an indole moiety and an acetylamino group linked to a hexanoic acid chain. This compound, with a molecular formula of C16H19ClN2O3 and a molecular weight of approximately 322.78 g/mol, has drawn attention in medicinal chemistry due to the potential biological activities associated with indole derivatives.
Structural Characteristics
The presence of the chlorine atom at the 4-position of the indole ring significantly influences the compound's reactivity and biological activity. The structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₉ClN₂O₃ |
Molecular Weight | 322.78 g/mol |
CAS Number | 1190256-85-9 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The indole structure is known for its ability to modulate signaling pathways, potentially affecting processes such as apoptosis, cell proliferation, and inflammation.
Research indicates that compounds with indole structures can exhibit a range of pharmacological effects, including:
- Anticancer Activity : Indole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : Some indole compounds demonstrate activity against various bacterial and fungal strains.
- Anti-inflammatory Effects : The modulation of inflammatory pathways by indoles may provide therapeutic benefits in diseases characterized by chronic inflammation.
Research Findings
Recent studies have focused on elucidating the specific biological activities of this compound. Key findings include:
- Antitumor Activity : Preliminary in vitro studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and apoptosis.
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related damage.
- Enzyme Inhibition : Investigations into enzyme interactions have revealed that the compound may act as an inhibitor for specific targets involved in metabolic pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- A study demonstrated that this compound effectively reduced tumor size in xenograft models, indicating its potential as a therapeutic agent in cancer treatment.
- Another research effort focused on the compound's role in modulating immune responses, showing promise for treating autoimmune conditions.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Biological Activity |
---|---|
5-Chloroindole | Antimicrobial, anticancer |
Indole-3-acetic acid | Plant hormone, promotes growth |
Indole-3-carbinol | Anticancer properties |
Properties
Molecular Formula |
C16H19ClN2O3 |
---|---|
Molecular Weight |
322.78 g/mol |
IUPAC Name |
6-[[2-(4-chloroindol-1-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C16H19ClN2O3/c17-13-5-4-6-14-12(13)8-10-19(14)11-15(20)18-9-3-1-2-7-16(21)22/h4-6,8,10H,1-3,7,9,11H2,(H,18,20)(H,21,22) |
InChI Key |
NLTOJFMVAXQZLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCCCCC(=O)O)C(=C1)Cl |
Origin of Product |
United States |
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